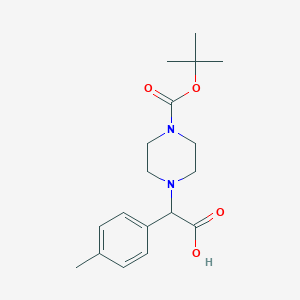

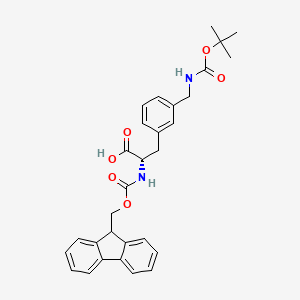

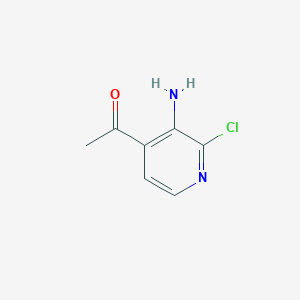

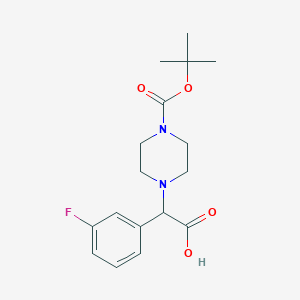

![molecular formula C9H6N4 B1272086 2-[Amino(3-pyridinyl)methylene]malononitrile CAS No. 124883-64-3](/img/structure/B1272086.png)

2-[Amino(3-pyridinyl)methylene]malononitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[Amino(3-pyridinyl)methylene]malononitrile is a versatile compound that serves as a precursor for the synthesis of various heterocyclic compounds. It is derived from malononitrile and has been utilized in the creation of a range of heterocyclic structures, which are of significant interest in pharmaceutical and chemical research due to their potential biological activities and applications in material science .

Synthesis Analysis

The synthesis of derivatives of 2-[Amino(3-pyridinyl)methylene]malononitrile involves several methods. One approach includes the bromination of malononitrile dimer to obtain 2-amino-1,1,3-tricyano-3-bromopropene, which can further react with sodium hydrogen sulfide and thioglycollic acid to afford thiophene and thiopyran derivatives, respectively . Another method involves the condensation of aldehydes with malononitrile in the presence of an alcohol-alkoxide system to yield 4-substituted 2-amino-3,5-dicyano-6-alkoxy-pyridines . Additionally, reactions of 4-hydroxy-6-methyl-2-pyrone and 4-hydroxy-6-methyl-2(1H)-pyridones with arylmethylene malononitriles lead to the formation of 5,6-fused bicyclic 2-amino-4H-pyran derivatives .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is confirmed through various spectroscopic techniques. Infrared, ultraviolet, and nuclear magnetic resonance spectra studies have been used to establish the structure of the synthesized pyridines . These analytical techniques are crucial for verifying the successful synthesis and for understanding the molecular framework of the compounds, which is essential for their potential applications.

Chemical Reactions Analysis

2-[Amino(3-pyridinyl)methylene]malononitrile undergoes various chemical reactions to form different heterocyclic compounds. For instance, the reaction with β-aminoenones and malononitrile follows a mechanism that includes conjugated addition, elimination, and cyclization to yield 2(1H)-pyridinones . Moreover, the reaction of substituted acylethynylpyrroles with malononitrile can lead to the formation of 2-(3-amino-2,4-dicyanophenyl)pyrroles or, depending on the substituents, to pyrrolyldienols and 3-amino-1-acylethylidene-2-cyanopyrrolizines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structures and the substituents present on the heterocyclic frameworks. These properties are essential for determining the compounds' suitability for various applications, including their potential use in pharmaceuticals. The stability, solubility, and reactivity of these compounds can be inferred from their synthesis methods and the conditions under which they are formed .

科学的研究の応用

Antioxidant Agent Synthesis

A study by Vartale et al. (2016) describes the synthesis of 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine derivatives, starting from bis(methylthio)methylene malononitrile. These compounds were evaluated for their potential as potent antioxidant agents (Vartale et al., 2016).

Heterocyclic Compound Synthesis

Khrapova et al. (2020) demonstrated the use of 2-(bis(alkylthio)methylene)malononitriles in the synthesis of 4-(alkylthio)-6-amino-2-oxo(thioxo)-1,2-dihydropyridine-3,5-dicarbonitriles. These compounds, when treated with primary amines, undergo heterocyclization to form new pyrido[1,2-a][1,3,5]triazines or ring-condensed 1,3,5,7-tetrazocine derivatives (Khrapova et al., 2020).

Novel Fluorinated Pyrido Pyrimidines

Krishnaiah and Narsaiah (2001) focused on synthesizing novel fluorinated pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines using 3-amino-4-trifluoromethyl-6-substituted pyrazolo[3,4-b]pyridines and active methylene compounds like ethoxy methylene malononitrile (Krishnaiah & Narsaiah, 2001).

Cyclization Reactions of Nitriles

Research by Matrosova et al. (1991) explored the interaction of 2-thienylidene derivatives of malononitrile with active methylene nitriles. This led to the synthesis of 2,6-diamino-3,5-dicyano-4-(2-thienyl)-4H-thiopyran and 6-amino-3,5-dicyano-4-(2-thienyl)-2(1H)-pyridinethione (Matrosova et al., 1991).

Synthesis of Crystal Structure Compounds

Al-Adiwish and Barag (2022) prepared 2-[(dipyrrolidin-1-yl)methylene] malononitrile and conducted X-ray diffraction analysis to identify its crystal structure. This study highlights the compound's potential in crystallography research (Al-Adiwish & Barag, 2022).

Asymmetric Michael Addition

Inokuma, Hoashi, and Takemoto (2006) developed a thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides, involving malononitrile as a key reactant. This process is significant in asymmetric synthesis (Inokuma, Hoashi, & Takemoto, 2006).

Antibacterial and Antifungal Activities

Al-Adiwish, Abubakr, and Alarafi (2017) conducted a study on the synthesis of pyrazolo[5,1-c][1,2,4]triazines from 5-aminopyrazole, involving 2-[bis(methylthio)methylene]malononitrile. The resultant compounds were tested for their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (Al-Adiwish, Abubakr, & Alarafi, 2017).

特性

IUPAC Name |

2-[amino(pyridin-3-yl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-4-8(5-11)9(12)7-2-1-3-13-6-7/h1-3,6H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKUMZGYXZUNOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=C(C#N)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377247 |

Source

|

| Record name | 2-[amino(3-pyridinyl)methylene]malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Amino(3-pyridinyl)methylene]malononitrile | |

CAS RN |

124883-64-3 |

Source

|

| Record name | 2-[amino(3-pyridinyl)methylene]malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

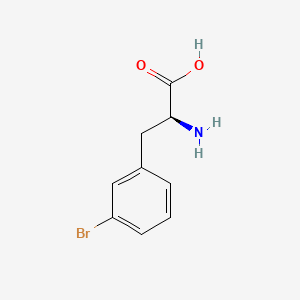

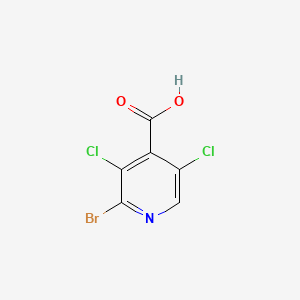

![2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1272011.png)